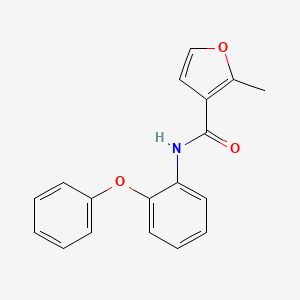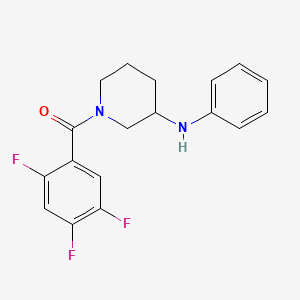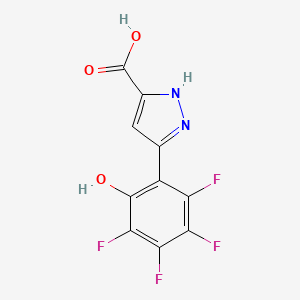
2-methyl-N-(2-phenoxyphenyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-phenoxyphenyl)-3-furamide, also known as MPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. MPF belongs to the class of furan-based compounds and has been found to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)-3-furamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation. This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), leading to an overall reduction in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methyl-N-(2-phenoxyphenyl)-3-furamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to be highly effective in reducing the symptoms associated with various neurological disorders in animal models. However, the limitations of using this compound in lab experiments include its high cost and the need for further studies to determine its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(2-phenoxyphenyl)-3-furamide. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-phenoxyphenyl)-3-furamide can be achieved through a multistep process involving the reaction between 2-phenoxyaniline and 2-methylfuran-3-carboxylic acid. The reaction is catalyzed by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and yields this compound as the final product.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-phenoxyphenyl)-3-furamide has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methyl-N-(2-phenoxyphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-13-15(11-12-21-13)18(20)19-16-9-5-6-10-17(16)22-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRQRWSVJNFTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6025339.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6025341.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B6025351.png)
![methyl 2-({N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B6025358.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-phenylpiperazine](/img/structure/B6025366.png)
![7-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025371.png)
![10-methoxy-5-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B6025376.png)

![7-(4-benzyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6025395.png)
![7-(2-methoxyethyl)-2-[(3-methyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6025408.png)

![4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6025423.png)
![5-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6025425.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6025426.png)